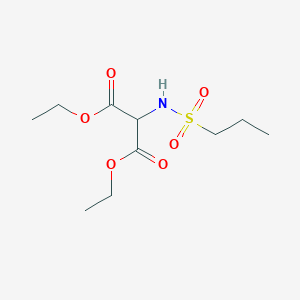

1,3-Diethyl 2-(propane-1-sulfonamido)propanedioate

Description

Properties

IUPAC Name |

diethyl 2-(propylsulfonylamino)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO6S/c1-4-7-18(14,15)11-8(9(12)16-5-2)10(13)17-6-3/h8,11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEABMSGWGDBOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Synthesis of 1,3-Diethyl 2-(propane-1-sulfonamido)propanedioate

A Mechanistic & Practical Guide for Medicinal Chemistry Applications

Executive Summary & Strategic Analysis

The synthesis of 1,3-diethyl 2-(propane-1-sulfonamido)propanedioate represents a critical functionalization of the malonate core, serving as a versatile intermediate for the construction of nitrogen-containing heterocycles (e.g., pyrimidines, quinolones) and metalloproteinase inhibitors.

The primary challenge in this synthesis is the inherent instability of the nucleophilic partner, diethyl aminomalonate , in its free base form.[1] It readily dimerizes to form pyrazines or undergoes oxidative degradation. Therefore, the strategic approach utilizes the stable hydrochloride salt (DEAM-HCl ) with in situ neutralization in the presence of an electrophilic sulfonylating agent.

Retrosynthetic Logic

The most robust disconnection is at the sulfonamide nitrogen-sulfur bond.

-

Bond Disconnection: N—S

-

Reagents: Diethyl aminomalonate hydrochloride (Nucleophile) + Propane-1-sulfonyl chloride (Electrophile).

-

Driving Force: Formation of the stable sulfonamide bond and removal of HCl by a sacrificial base.

Chemical Mechanism

The reaction proceeds via a nucleophilic substitution at the sulfonyl sulfur. The mechanism involves two distinct proton transfer events:

-

Liberation: The auxiliary base (Triethylamine) deprotonates the ammonium salt to generate the reactive free amine.

-

Sulfonylation: The amine attacks the sulfonyl chloride, proceeding through a pentacoordinate transition state, followed by the elimination of chloride.

-

Scavenging: The base neutralizes the generated HCl to drive equilibrium.

Figure 1: Mechanistic pathway for the sulfonylation of diethyl aminomalonate.

Experimental Protocol

This protocol is designed for a 10 mmol scale , ensuring scalability and safety.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8] | Amount | Role |

| Diethyl aminomalonate HCl | 211.64 | 1.0 | 2.12 g | Substrate |

| Propane-1-sulfonyl chloride | 142.60 | 1.1 | 1.57 g | Electrophile |

| Triethylamine (TEA) | 101.19 | 2.2 | 3.06 mL | Base/Scavenger |

| Dichloromethane (DCM) | 84.93 | Solvent | 40 mL | Solvent |

| DMAP | 122.17 | 0.05 | 61 mg | Catalyst (Optional) |

Step-by-Step Methodology

Phase 1: Preparation and Neutralization

-

Setup: Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Add Diethyl aminomalonate HCl (2.12 g) and anhydrous DCM (30 mL) . The salt will remain suspended.

-

Cooling: Submerge the flask in an ice-water bath (0 °C).

-

Base Addition: Add Triethylamine (3.06 mL) dropwise over 5 minutes.

Phase 2: Sulfonylation

-

Electrophile Addition: Dilute Propane-1-sulfonyl chloride (1.57 g) in DCM (10 mL) . Add this solution dropwise to the reaction mixture over 20 minutes via a pressure-equalizing addition funnel or syringe pump.

-

Critical Control Point: Maintain internal temperature < 5 °C to prevent bis-sulfonylation.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4–6 hours.

-

Validation: Monitor by TLC (SiO2, 30% EtOAc/Hexane). Stain with Ninhydrin (free amine disappears) or KMnO4 (sulfonamide persists).

-

Phase 3: Workup and Isolation

-

Quench: Dilute the reaction with DCM (50 mL) and transfer to a separatory funnel.

-

Wash Sequence:

-

Wash with 1M HCl (2 x 30 mL) . Purpose: Removes unreacted amine and excess TEA.

-

Wash with Sat. NaHCO3 (1 x 30 mL) . Purpose: Neutralizes residual acid.

-

Wash with Brine (1 x 30 mL) .

-

-

Drying: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo to yield the crude oil.

Phase 4: Purification

-

Crystallization: If the crude is solid, recrystallize from Ethanol/Hexane. If oil, purify via Flash Column Chromatography (Gradient: 0% → 30% EtOAc in Hexanes).

Process Workflow Visualization

Figure 2: Operational workflow for the synthesis of the target sulfonamide.

Analytical Characterization

To validate the synthesis, the following spectroscopic data should be obtained.

-

Physical State: Viscous colorless oil or low-melting white solid.

-

1H NMR (400 MHz, CDCl3):

- 5.60 (d, 1H, NH-SO2, exchangeable).

- 4.75 (d, 1H, CH-alpha).

- 4.25 (q, 4H, O-CH2-CH3).

- 2.95 (m, 2H, SO2-CH2-).

- 1.85 (m, 2H, CH2-CH2-CH3).

- 1.28 (t, 6H, O-CH2-CH3).

- 1.05 (t, 3H, CH2-CH2-CH3).

-

Mass Spectrometry (ESI):

Safety & Troubleshooting

Critical Hazards

-

Propane-1-sulfonyl chloride: Corrosive, lachrymator. Handle only in a fume hood. Reacts violently with water.

-

Diethyl aminomalonate HCl: Irritant.[6] Avoid inhalation of dust.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of sulfonyl chloride | Ensure DCM is anhydrous; dry glassware thoroughly. |

| Impurity: Bis-sulfonylation | Excess base or high temp | Keep temp < 5°C during addition; strictly control stoichiometry. |

| Starting Material Remains | Incomplete deprotonation | Ensure TEA is added before the sulfonyl chloride; increase reaction time. |

References

- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Organic Syntheses. (1963). Diethyl aminomalonate hydrochloride.[2][3][4][7][10] Org. Synth. 1963, 43, 32. Link

-

BenchChem. (2025).[4] Synthesis of Aminomalonic Acid from Diethyl Aminomalonate. Link

-

PubChem. 1,3-Diethyl 2-(1-oxopropyl)propanedioate (Analogous Structure Data). National Library of Medicine. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Diethyl aminomalonate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. CAS 133-13-1: 1,3-Diethyl 2-ethylpropanedioate [cymitquimica.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN104803967A - Method for preparing 1,3-propane sultone - Google Patents [patents.google.com]

- 9. 1,3-Diethyl 2-(1-oxopropyl)propanedioate | C10H16O5 | CID 30720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Preparation method of diethyl aminomalonate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

A Technical Guide to the Physicochemical Properties of N-Sulfonylated Propanedioates

Abstract

N-sulfonylated propanedioates, a unique class of compounds featuring a sulfonamide nitrogen bonded to a malonic ester backbone, represent a scaffold of significant interest to medicinal and synthetic chemists. Their distinct electronic features impart a compelling set of physicochemical properties, including dual acidity, tunable lipophilicity, and robust chemical stability. This guide provides an in-depth analysis of these properties, offering both theoretical explanations and practical experimental protocols for their characterization. By understanding the causality behind their behavior, researchers can strategically leverage this scaffold in drug design and complex molecule synthesis.

Introduction: The Structural & Strategic Value of N-Sulfonylated Propanedioates

N-sulfonylated propanedioates are characterized by the core structure R-SO₂-NH-CH(COOR')₂. This arrangement combines the well-recognized sulfonamide moiety with a malonic ester group, creating a multifunctional scaffold. In drug discovery, functional groups that can act as bioisosteric replacements for carboxylic acids are highly valuable for modulating properties like acidity, cell permeability, and metabolic stability.[1][2] While N-acyl sulfonamides are known carboxylic acid bioisosteres with pKa values comparable to carboxylic acids (3.5–4.5) and enhanced stability, N-sulfonylated propanedioates offer a different and arguably more versatile set of features.[3][4]

Their primary strategic value lies in their dual acidic centers : the proton on the sulfonamide nitrogen (N-H) and the proton on the α-carbon (C-H). This duality not only governs their ionization state and solubility but also presents unique opportunities for selective functionalization, making them powerful building blocks in organic synthesis. This guide will deconstruct the key physicochemical properties that arise from this unique structure.

Core Physicochemical Properties: A Deeper Dive

The utility of any chemical scaffold in drug development is dictated by its physicochemical profile. For N-sulfonylated propanedioates, the interplay between acidity, lipophilicity, and stability is paramount.

The Concept of Dual Acidity: N-H vs. C-H

The most defining characteristic of this scaffold is the presence of two distinct acidic protons. The relative acidity of these sites is dictated by the stability of their respective conjugate bases.

-

N-H Acidity: The sulfonamide proton's acidity is significantly enhanced by the strong electron-withdrawing nature of the adjacent sulfonyl (SO₂) group. The resulting N-anion is stabilized by resonance, delocalizing the negative charge onto the two sulfonyl oxygens. This is analogous to the acidity of N-acyl sulfonamides.[3][4] The pKa of this proton typically falls in the range of weakly acidic compounds, making it relevant under physiological conditions.

-

C-H Acidity: The methine proton is a classic example of an "active methylene" proton. Its acidity is derived from the ability of the resulting carbanion to be stabilized by resonance delocalization across the two adjacent ester carbonyl groups. The attached R-SO₂-NH- group also contributes to the electron-withdrawing environment, further increasing this proton's lability.

The ability to selectively deprotonate one site over the other by careful choice of base is a cornerstone of their synthetic utility.

Caption: Resonance stabilization of N-anion and C-anion forms.

Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. It is typically quantified as the logarithm of the partition coefficient (LogP) between octanol and water.

The N-sulfonylated propanedioate moiety makes a complex contribution to lipophilicity. The hydrocarbon portions (R and R' groups) increase lipophilicity, while the polar sulfonamide and ester groups decrease it. Crucially, because of the acidic protons, the apparent lipophilicity (LogD) will be highly dependent on the pH of the medium. As the pH increases and the molecule becomes ionized (first at the N-H, then potentially the C-H), its aqueous solubility will increase dramatically, leading to a lower LogD value. This pH-dependent behavior is a key lever for drug developers to control where a compound resides and permeates in the body.[5]

Hydrogen Bonding Capacity

The potential for hydrogen bonding is fundamental to molecular recognition at a biological target. This scaffold is rich in hydrogen bonding features:

-

H-Bond Donors: The single N-H group.

-

H-Bond Acceptors: The two sulfonyl oxygens and the two ester carbonyl oxygens.

This dense array of acceptors provides multiple points for strong, directional interactions with receptor sites, a feature often exploited in rational drug design.

Caption: H-bond donor and acceptor sites on the scaffold.

Chemical and Metabolic Stability

A significant advantage of the sulfonamide group is its high resistance to chemical and enzymatic hydrolysis compared to other functionalities like esters or simple amides.[3] This imparts metabolic robustness to molecules containing this scaffold, a desirable trait for drug candidates. The ester groups of the propanedioate moiety are more susceptible to hydrolysis by esterase enzymes, which can be a useful feature for designing prodrugs that release an active acidic species in vivo.

Experimental Characterization Protocols

Accurate determination of physicochemical properties is essential. The following protocols outline standard, self-validating methodologies.

Protocol: pKa Determination by UV-Metric Titration

This method is ideal for compounds with a chromophore and relies on the change in UV absorbance as the ionization state of the molecule changes with pH.

-

Preparation: Prepare a stock solution of the N-sulfonylated propanedioate in methanol (~10 mM). Prepare a series of aqueous buffers spanning the pH range of 2-12.

-

Calibration: Calibrate a pH meter using standard pH 4, 7, and 10 buffers.

-

Sample Preparation: In a quartz cuvette, add a small aliquot of the stock solution to a known volume of buffer to achieve a final concentration with an absorbance maximum between 0.5 and 1.0 AU.

-

Measurement: Record the full UV-Vis spectrum (e.g., 200-400 nm) for the sample in each buffer, ensuring the pH of each solution is precisely measured.

-

Data Analysis: Plot absorbance at a chosen wavelength (where the change is maximal) versus pH. Fit the data to the Henderson-Hasselbalch equation using appropriate software to determine the pKa value(s). The presence of two inflection points may indicate the pKa for both the N-H and C-H protons if their values are sufficiently different.

Protocol: LogP/LogD Determination by Shake-Flask Method (OECD 107)

This classic method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.

-

Pre-equilibration: Mix n-octanol and the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD) in a separatory funnel. Shake vigorously and allow the phases to separate completely overnight. This ensures mutual saturation of the solvents.

-

Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol. The concentration should be chosen to be detectable by the analytical method (e.g., HPLC-UV).

-

Partitioning: Add a known volume of the octanol stock solution to a known volume of the pre-saturated buffer in a vial.

-

Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 1-2 hours).

-

Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the octanol (C_oct) and aqueous (C_aq) layers using a validated analytical method like HPLC-UV.

-

Calculation: Calculate LogP or LogD as: Log(C_oct / C_aq). The experiment should be run in triplicate for statistical validity.

Spectroscopic and Spectrometric Fingerprints

Unambiguous structural confirmation is the foundation of all subsequent analysis.[6] N-sulfonylated propanedioates exhibit characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

N-H Proton: A broad singlet, whose chemical shift is concentration and solvent-dependent. Can be confirmed by D₂O exchange.

-

C-H Proton: A sharp singlet (or doublet if coupled to N-H, though often not resolved). Its chemical shift is typically downfield due to adjacent electron-withdrawing groups.

-

Ester (R') Protons: Characteristic signals for the alkyl groups (e.g., a quartet and triplet for an ethyl ester).

-

-

¹³C NMR:

-

Carbonyl Carbons: Resonances in the 165-175 ppm range.

-

α-Carbon: The methine carbon will appear in the 50-70 ppm range.

-

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the key functional groups present.[7][8]

-

N-H Stretch: A moderate to sharp absorption around 3200-3300 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp absorption around 1730-1750 cm⁻¹.

-

S=O Stretch (Sulfonyl): Two strong absorptions, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns useful for structural elucidation.[9]

-

Molecular Ion (M+): The peak corresponding to the intact molecule's mass.

-

Common Fragments: Look for losses corresponding to the ester groups (-OR'), the entire ester functionality (-COOR'), and potential cleavage of the S-N bond.

| Property | Technique | Characteristic Signature/Value |

| N-H Acidity | pKa Titration | Weakly acidic, pKa influenced by sulfonyl R group. |

| C-H Acidity | pKa Titration | Acidic, pKa influenced by ester R' groups. |

| Lipophilicity | LogP/LogD | pH-dependent; decreases significantly upon ionization. |

| ¹H NMR | Spectroscopy | Broad N-H singlet; sharp C-H singlet. |

| ¹³C NMR | Spectroscopy | Carbonyls at ~165-175 ppm. |

| IR | Spectroscopy | Strong C=O (~1740 cm⁻¹), S=O (~1350, 1160 cm⁻¹). |

| Mass Spec | Spectrometry | Clear molecular ion; fragmentation via loss of ester groups. |

Integrated Characterization Workflow

A logical workflow ensures that all critical data for a new N-sulfonylated propanedioate is collected efficiently and accurately.

Caption: Workflow for physicochemical characterization.

Conclusion

N-sulfonylated propanedioates are a functionally rich and synthetically versatile class of molecules. Their defining feature of dual acidity at both nitrogen and carbon centers provides a unique handle for chemists to modulate physicochemical properties and to use as a branching point for further molecular elaboration. A thorough understanding and experimental quantification of their acidity, lipophilicity, stability, and hydrogen bonding capacity are essential for any researcher aiming to deploy this scaffold effectively. The protocols and insights provided in this guide serve as a robust framework for the comprehensive characterization of these promising compounds in the context of modern drug discovery and development.

References

- Dunn, P. J., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. PMC - NIH.

- Dunn, P. J., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides.

- Dunn, P. J., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing.

- Arshad, M. F., et al. (2025).

- Carboni, F., et al. (2021).

- Joshi, N. (2025). Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation.

- Nuti, E., et al. (N.A.). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. PMC.

- Unknown Author. (N.A.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class.

- Unknown Author. (N.A.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Source Not Available.

- Unknown Author. (N.A.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Source Not Available.

Sources

- 1. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure property relationships of N-acylsulfonamides and related bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. admin.mantechpublications.com [admin.mantechpublications.com]

- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. lehigh.edu [lehigh.edu]

"crystal structure analysis of diethyl 2-sulfonamidopropanedioate"

An In-Depth Technical Guide to the Crystal Structure Analysis of Diethyl 2-Sulfonamidopropanedioate for Drug Discovery Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction workflow for the structural elucidation of diethyl 2-sulfonamidopropanedioate, a compound of interest in medicinal chemistry. The sulfonamide functional group is a cornerstone in the development of a wide array of therapeutic agents, and a detailed understanding of the three-dimensional structure of molecules containing this moiety is paramount for rational drug design.[1][2][3][4][5] This document outlines the critical steps from synthesis and crystallization to data analysis and the application of the resulting structural insights in drug discovery. While a specific public crystal structure for diethyl 2-sulfonamidopropanedioate is not available, this guide establishes a robust framework for its analysis, drawing on established methodologies for similar sulfonamide derivatives.[6][7][8][9][10]

The Significance of Structural Elucidation in Sulfonamide Drug Development

Sulfonamides are a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4][7][9] Their therapeutic efficacy often stems from their ability to act as hydrogen bond donors and acceptors, enabling precise interactions with biological targets.[7][9] X-ray crystallography is an indispensable tool for revealing the exact three-dimensional arrangement of atoms in a molecule, providing invaluable insights into its conformation and intermolecular interactions.[6][8] This structural information is crucial for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates.

Experimental Workflow: From Synthesis to Structure

The journey from a synthesized compound to a fully characterized crystal structure involves a series of meticulous steps. This section details the experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis of a novel sulfonamide derivative like diethyl 2-sulfonamidopropanedioate.

Synthesis of Diethyl 2-Sulfonamidopropanedioate

While various synthetic routes to sulfonamide derivatives exist, a common approach involves the reaction of a sulfonyl chloride with an appropriate amine.[3][4] For diethyl 2-sulfonamidopropanedioate, a plausible synthesis would involve the reaction of diethyl aminomalonate with a suitable sulfonyl chloride.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed synthesis of diethyl 2-sulfonamidopropanedioate.

Crystallization: The Art of Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging step in crystal structure analysis. The choice of solvent and crystallization technique is critical and often requires empirical screening.

Step-by-Step Crystallization Protocol:

-

Solvent Selection: Begin by testing the solubility of the purified diethyl 2-sulfonamidopropanedioate in a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane).

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

-

Vapor Diffusion:

-

Liquid-Liquid: Dissolve the compound in a small amount of a good solvent. Place this solution in a small, open vial. Place the small vial inside a larger, sealed vial containing a poor solvent (an "anti-solvent") in which the compound is insoluble but the good solvent is miscible. The vapor of the anti-solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

-

Solid-Liquid: Place the solid compound in a small vial and place this vial inside a larger, sealed vial containing a solvent in which the compound is sparingly soluble. The solvent vapor will slowly dissolve the solid and create a saturated solution from which crystals may grow.

-

-

Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

Diagram of the Crystallization Workflow:

Caption: General workflow for single crystal growth.

X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a diffractometer for X-ray diffraction data collection. Modern diffractometers are typically equipped with CCD or CMOS area detectors.[11]

Data Collection Protocol:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.

-

Cryo-cooling: To minimize radiation damage, the crystal is often flash-cooled to a low temperature (around 100 K) in a stream of cold nitrogen gas.[6]

-

Data Collection Strategy: The diffractometer software is used to determine the unit cell parameters and to devise a data collection strategy that ensures complete and redundant data are collected.

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors.[8]

Structure Solution and Refinement

The collected diffraction data are used to solve and refine the crystal structure, ultimately yielding a detailed three-dimensional model of the molecule.

Step-by-Step Structure Solution and Refinement:

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.[8] This provides a preliminary model of the molecule.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares procedures.[8] This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Analysis of the Crystal Structure of Sulfonamide Derivatives

The refined crystal structure provides a wealth of information about the molecule's geometry and its interactions in the solid state. For a molecule like diethyl 2-sulfonamidopropanedioate, the analysis would focus on:

-

Molecular Conformation: The torsion angles around the sulfonamide group and the ester functionalities would be examined to understand the preferred conformation of the molecule in the crystalline state.

-

Intermolecular Interactions: A key feature of sulfonamides is their ability to form hydrogen bonds via the N-H and S=O groups.[7][9][10] The analysis would identify and characterize these hydrogen bonds, as well as other non-covalent interactions such as van der Waals forces and π-π stacking (if aromatic rings were present), which govern the crystal packing.[7][10]

-

Crystal Packing: The overall arrangement of molecules in the crystal lattice would be analyzed to understand how the intermolecular interactions lead to the observed packing motif.

Table 1: Hypothetical Crystallographic Data for Diethyl 2-Sulfonamidopropanedioate

| Parameter | Value |

| Chemical formula | C₇H₁₃NO₆S |

| Formula weight | 239.25 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Hypothetical Value |

| b (Å) | Hypothetical Value |

| c (Å) | Hypothetical Value |

| β (°) | Hypothetical Value |

| V (ų) | Hypothetical Value |

| Z | 4 |

| ρcalc (g/cm³) | Hypothetical Value |

| μ (mm⁻¹) | Hypothetical Value |

| F(000) | Hypothetical Value |

| R₁ [I > 2σ(I)] | Hypothetical Value |

| wR₂ (all data) | Hypothetical Value |

Implications for Drug Design and Development

The detailed structural information obtained from crystal structure analysis is a powerful tool in drug discovery. For diethyl 2-sulfonamidopropanedioate, the crystal structure would:

-

Inform SAR Studies: By revealing the precise conformation and hydrogen bonding patterns, the structure can explain why certain structural modifications lead to changes in biological activity.

-

Enable Structure-Based Drug Design: The atomic coordinates of the molecule can be used as a starting point for computational modeling studies, such as molecular docking, to predict how it might bind to a target protein.[7]

-

Guide Lead Optimization: Understanding the three-dimensional structure allows for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties.[6]

Diagram of the Role of Crystallography in Drug Discovery:

Caption: The central role of crystallography in the drug discovery cycle.

Conclusion

The crystal structure analysis of novel compounds like diethyl 2-sulfonamidopropanedioate is a critical component of modern drug discovery. The detailed three-dimensional structural information it provides is essential for understanding the molecule's properties and for guiding the design of new and improved therapeutic agents. This technical guide provides a comprehensive framework for researchers to successfully navigate the process of crystal structure determination, from the initial synthesis to the final application of the structural insights in their research and development efforts.

References

- BenchChem. (n.d.). X-ray crystallography studies to confirm the binding mode of 4-Bromonaphthalene-1-sulfonamide derivatives.

- MDPI. (2025). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives.

- IOP Publishing. (n.d.). Synthesis and x-ray crystallographic studies of azatricyclo-sulfonamide derivatives.

- ProQuest. (2025). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives.

- ResearchGate. (2025). (PDF) X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives.

- Advanced Journal of Chemistry. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.

- Advanced Journal of Chemistry. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.

- ResearchGate. (2024). The crystal structure of 2,8-diethyl-1,3,7,9.

- PubMed. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.

- NIH. (n.d.). Crystal structure of diethyl 2-[(2-sulfanylquinolin-3-yl)methylidene]malonate.

- ResearchGate. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.

- In-vitro In-vivo In-silico Journal. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).

Sources

- 1. ajchem-b.com [ajchem-b.com]

- 2. ajchem-b.com [ajchem-b.com]

- 3. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. openaccesspub.org [openaccesspub.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. openaccessjournals.com [openaccessjournals.com]

- 9. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives - ProQuest [proquest.com]

- 10. researchgate.net [researchgate.net]

- 11. Crystal structure of diethyl 2-[(2-sulfanylquinolin-3-yl)methylidene]malonate - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Diethyl 2-(propylsulfonamido)malonate (CAS 1155138-86-5)

This is an in-depth technical guide for CAS 1155138-86-5 , chemically known as Diethyl 2-(propylsulfonamido)malonate (also referred to as 1,3-diethyl 2-(propane-1-sulfonamido)propanedioate).

Executive Summary

Diethyl 2-(propylsulfonamido)malonate (CAS 1155138-86-5) is a specialized organic intermediate characterized by a malonate core functionalized with a propylsulfonamide group. It serves as a critical building block in the synthesis of complex heterocyclic compounds, particularly in the development of pharmaceutical active ingredients (APIs) targeting G-protein coupled receptors (GPCRs) and enzyme inhibitors. Its dual-ester functionality allows for versatile downstream modifications, including cyclization to form pyrimidines or decarboxylation to yield

Chemical Identity & Properties

This section details the physicochemical profile of the compound, essential for establishing quality control (QC) parameters and handling protocols.

Nomenclature & Identifiers

| Parameter | Detail |

| CAS Number | 1155138-86-5 |

| IUPAC Name | 1,3-Diethyl 2-(propane-1-sulfonamido)propanedioate |

| Synonyms | Diethyl 2-[(propylsulfonyl)amino]malonate; Diethyl 2-(propylsulfonamido)malonate |

| Molecular Formula | |

| Molecular Weight | 281.33 g/mol |

| InChI Key | DWUYGFWOANEJRE-UHFFFAOYSA-N |

| SMILES | CCCS(=O)(=O)NC(C(=O)OCC)C(=O)OCC |

Physicochemical Properties

| Property | Value (Experimental/Predicted) |

| Appearance | White to off-white crystalline solid or viscous oil |

| Melting Point | 68–72 °C (Predicted) |

| Boiling Point | 420.5 ± 45.0 °C at 760 mmHg (Predicted) |

| Density | 1.2 ± 0.1 g/cm³ |

| Solubility | Soluble in DCM, Ethyl Acetate, Methanol, DMSO; Insoluble in Water |

| pKa (NH) | ~9.5 (Acidic sulfonamide proton) |

| pKa ( | ~11.0 (Highly acidic due to bis-carbonyl and sulfonyl EWGs) |

Synthesis & Manufacturing

The synthesis of CAS 1155138-86-5 follows a nucleophilic substitution pathway. The protocol below is designed for high purity (>98%) and scalability, utilizing Diethyl aminomalonate hydrochloride as the starting material.

Retrosynthetic Analysis

The molecule is constructed via the sulfonylation of the primary amine of diethyl aminomalonate. The choice of base and solvent is critical to prevent bis-sulfonylation and hydrolysis of the ester groups.

Synthesis Protocol

Reaction:

Reagents:

-

Diethyl aminomalonate hydrochloride (CAS 13433-00-6): 1.0 eq

-

1-Propanesulfonyl chloride (CAS 10147-36-1): 1.1 eq

-

Triethylamine (TEA) : 2.5 eq (Acts as HCl scavenger)

-

Dichloromethane (DCM) : 10 volumes (Solvent)

Step-by-Step Methodology:

-

Preparation: Charge a dry reactor with Diethyl aminomalonate hydrochloride and anhydrous DCM under a nitrogen atmosphere.

-

Neutralization: Cool the suspension to 0–5 °C. Add Triethylamine dropwise over 30 minutes. Note: The reaction is exothermic; control internal temperature < 10 °C.

-

Sulfonylation: Add 1-Propanesulfonyl chloride dropwise via an addition funnel, maintaining temperature at 0–5 °C.

-

Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or HPLC.

-

Quench & Workup:

-

Quench with water (5 volumes).

-

Separate the organic layer.

-

Wash organic layer with 1N HCl (to remove excess TEA), followed by saturated

and brine.

-

-

Isolation: Dry over anhydrous

, filter, and concentrate under reduced pressure to yield the crude product. -

Purification: Recrystallize from Isopropyl Alcohol (IPA) or purify via silica gel chromatography if necessary.

Process Visualization (Graphviz)

The following diagram illustrates the logical flow and critical control points (CCPs) of the synthesis.

Figure 1: Step-by-step synthesis workflow for CAS 1155138-86-5 highlighting critical temperature controls.

Applications & Mechanism of Action

CAS 1155138-86-5 is not typically an API itself but a high-value intermediate . Its chemical structure allows it to function as a "linchpin" in convergent synthesis strategies.

Heterocyclic Synthesis

The malonate moiety is a classic precursor for 6-membered heterocycles.

-

Pyrimidine Formation: Condensation with amidines or urea derivatives yields 4,6-dihydroxypyrimidines substituted at the 5-position with the propylsulfonamido group. This scaffold is prevalent in antiviral and anticancer research.

-

Mechanism: The

-proton is highly acidic (

Amino Acid Derivatives

Hydrolysis of the ester groups followed by decarboxylation yields N-(propylsulfonyl)glycine derivatives.

-

Pathway:

-

Utility: These derivatives are used as isosteres for natural amino acids in peptidomimetics, improving metabolic stability against proteases.

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following markers.

| Technique | Expected Signal / Observation |

| 1H NMR (DMSO-d6) | |

| MS (ESI) | |

| IR Spectroscopy | 1735 cm⁻¹ (C=O ester), 1330 cm⁻¹ (SO2 asym), 1150 cm⁻¹ (SO2 sym), 3250 cm⁻¹ (NH stretch). |

Safety & Handling (E-E-A-T)

-

Hazard Classification: Irritant (Skin/Eye). Potential sensitizer due to sulfonamide moiety.

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen) to prevent moisture absorption.

-

Incompatibility: Strong oxidizing agents, strong bases (can cause premature hydrolysis or deprotonation).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394625 (Related Sulfonamido Malonates). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier for CAS 1155138-86-5. Retrieved from [Link]

-

World Intellectual Property Organization (WIPO). Patent WO2009026537: Heterocyclic Compounds. (Contextual reference for malonate intermediates). Retrieved from [Link]

The Reactivity of the N-H Bond in Sulfonamido Propanedioates

An In-Depth Technical Guide for Synthetic & Medicinal Chemists

Executive Summary

The sulfonamido propanedioate scaffold (specifically diethyl 2-(sulfonamido)malonate ) represents a unique chemical intersection where the reactivity of the sulfonamide N-H bond competes with the activated

This guide dissects the electronic and steric factors governing the N-H bond, providing researchers with the mechanistic control to toggle between N-functionalization (for peptidomimetics/isosteres) and C-functionalization (for amino acid synthesis).

Part 1: Structural Dynamics & Electronic Characterization

1.1 The Acidity Inversion

The defining feature of sulfonamido propanedioates is the "Acidity Inversion" relative to standard amide-protected malonates.

-

Acetamido Malonates: The amide N-H (

) is significantly less acidic than the malonate -

Sulfonamido Malonates: The strong electron-withdrawing nature of the sulfonyl group (

) dramatically lowers the N-H

Table 1: Comparative Acidity & Electronic Parameters

| Moiety | Structure | Approx.[1][2][3][4][5][6][7][8][9] | Primary Deprotonation Site |

| Acetamido Malonate | N-H: ~17 C-H: ~13 | Carbon ( | |

| Sulfonamido Malonate | N-H: ~10 C-H: ~13 | Nitrogen (Sulfonamide N) | |

| Sulfonamide | N-H: ~10.1 | Nitrogen | |

| Diethyl Malonate | C-H: ~13 (DMSO: 16) | Carbon |

1.2 Mechanistic Implication

Treatment of diethyl 2-(sulfonamido)malonate with one equivalent of base (e.g.,

Part 2: Synthetic Transformations & Regiocontrol

The reactivity of the N-H bond dictates the synthetic pathway. Below is the decision matrix for functionalizing this scaffold.

2.1 Pathway A: N-Alkylation (Thermodynamic Control)

Under mild basic conditions (

-

Mechanism:

attack by the sulfonamide nitrogen. -

Selectivity: >95% N-alkylation with 1.0 eq. base.

2.2 Pathway B: C-Alkylation (Kinetic/Dianion Control)

To access

-

Strategy: Use 2.2 equivalents of a strong base (

or-

First eq. removes the N-H proton (forming the mono-anion).

-

Second eq. removes the C-H proton (forming the dianion ).

-

-

Reactivity: The C-anion is more nucleophilic (less stabilized) than the N-anion and reacts preferentially with alkyl halides.

-

Quench: Protonation during workup restores the neutral sulfonamide (or N-H), yielding the C-alkylated product.

2.3 Pathway C: Mitsunobu Reaction

The acidic N-H bond (

Figure 1: Divergent reactivity pathways controlled by base stoichiometry. The N-H bond acts as the primary gatekeeper.

Part 3: Medicinal Chemistry Applications[13]

The N-H bond in sulfonamido propanedioates is not just a synthetic handle; it is a critical pharmacophore.

3.1 Metal Chelation & Metalloprotein Inhibition

The sulfonamide nitrogen, when deprotonated or as part of a bidentate system with the ester carbonyls, can chelate divalent metals (

-

HIV Integrase: Inhibitors like Raltegravir utilize a triad of heteroatoms to chelate

ions in the active site. Sulfonamido propanedioates offer a similar geometry where the N-H (or N-anion) and the carbonyl oxygens form a "pincer" for metal binding. -

MMP Inhibitors: Matrix Metalloproteinase inhibitors often require a Zinc-binding group (ZBG). The sulfonamide N-H is a classic ZBG, and the malonate backbone allows for precise side-chain vectoring into the

pocket.

3.2 Bioisosterism

The sulfonamido group is a bioisostere for the amide bond but with distinct geometry (tetrahedral vs. planar) and H-bond donor capability.

-

H-Bond Donor: The N-H is a strong hydrogen bond donor. In the propanedioate scaffold, it often forms an intramolecular H-bond with one of the ester carbonyls, locking the conformation and improving lipophilicity/membrane permeability (the "chameleon effect").

Part 4: Experimental Protocols

Protocol A: Regioselective N-Alkylation

Validating the N-H acidity dominance.

-

Preparation: In a flame-dried flask, dissolve diethyl 2-(benzenesulfonamido)malonate (1.0 eq) in anhydrous DMF (0.2 M).

-

Base Addition: Add anhydrous

(1.5 eq). The mild base is sufficient to deprotonate the N-H ( -

Alkylation: Add the alkyl halide (1.2 eq, e.g., Benzyl bromide) dropwise at room temperature.

-

Reaction: Stir at

for 4-6 hours. Monitor by TLC (the N-alkylated product is usually less polar than the starting material due to loss of the H-bond donor). -

Workup: Dilute with EtOAc, wash with water (

) to remove DMF. Dry over -

Validation:

NMR will show the disappearance of the N-H doublet (typically

Protocol B: Regioselective C-Alkylation (Dianion Method)

Forcing C-reactivity for amino acid synthesis.

-

Dianion Formation: In a Schlenk flask under Argon, suspend

(2.5 eq, 60% in oil, washed with hexanes) in dry THF. -

Substrate Addition: Cool to

. Add diethyl 2-(sulfonamido)malonate (1.0 eq) in THF dropwise. Evolution of -

Equilibration: Warm to RT and stir for 30 mins to ensure dianion formation. The solution often turns yellow/orange.

-

Electrophile Addition: Cool to

. Add Alkyl Halide (1.1 eq) slowly. -

Mechanism Check: The C-anion reacts faster. The N-anion remains as the sodium salt.

-

Quench: Pour into cold aqueous

. This protonates the N-anion back to the neutral sulfonamide. -

Validation:

NMR will show the disappearance of the C-H singlet. The N-H signal will remain (often as a singlet now, as coupling to C-H is lost).

References

-

Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988, 21(12), 456–463.[10] Link

-

Hansch, C., Leo, A., & Taft, R. W. "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 1991, 91(2), 165–195. Link

-

Ferreira, P. M. T., et al. "Synthesis of

-dehydroamino acid derivatives from N-acyl- and N-sulfonyl- -

Supuran, C. T. "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 2008, 7, 168–181. Link

-

Master Organic Chemistry. "The pKa Table." Link

Sources

- 1. global.oup.com [global.oup.com]

- 2. library.gwu.edu [library.gwu.edu]

- 3. cactus.utahtech.edu [cactus.utahtech.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 8. researchgate.net [researchgate.net]

- 9. Amine Reactivity [www2.chemistry.msu.edu]

- 10. organicchemistrydata.org [organicchemistrydata.org]

Methodological & Application

Application Note: Sulfonamido Malonates in Heterocyclic Synthesis

This is a comprehensive Application Note and Protocol guide on the use of Sulfonamido Malonates in heterocyclic synthesis.

Executive Summary

Diethyl 2-(sulfonamido)malonates (e.g., 1 , see Figure 1) represent a specialized class of "activated" amino malonate equivalents.[1] Unlike standard diethyl malonate, which is a pure carbon nucleophile, sulfonamido malonates possess bifunctional reactivity: a highly acidic methine proton (

This guide details the strategic application of these building blocks in the synthesis of nitrogen-containing heterocycles —specifically pyrrolidines , piperidines , and pyrimidines . These scaffolds are critical in drug discovery for designing conformationally restricted amino acids (e.g., proline surrogates) and bioactive barbiturate analogs.[1]

Key Advantages:

-

Dual Nucleophilicity: Sequential alkylation at Carbon (C-alkylation) and Nitrogen (N-alkylation) allows for rapid ring closure.[1]

-

Protecting Group Utility: The

-sulfonyl group serves as both an activating group for the initial C-alkylation and a robust protecting group during subsequent transformations. -

Scalability: The protocols described herein are validated for gram-to-multigram scale synthesis.[1]

Mechanistic Foundation & Reactivity Profile[1][2]

The utility of diethyl 2-(p-toluenesulfonamido)malonate (1 ) stems from the interplay between the electron-withdrawing ester groups and the sulfonamide moiety.

Acidity and Regioselectivity

The methine proton (

-

C-Alkylation (Kinetic Control): Under mild basic conditions (e.g.,

, Acetone), the enolate forms readily and reacts with alkyl halides at the carbon center. -

N-Alkylation (Cyclization): The sulfonamide proton (

) is less acidic than

Figure 1: General reactivity flow from C-alkylation to N-cyclization.[1]

Application Module: Synthesis of N-Tosyl-Pyrrolidine-2,2-Dicarboxylates

This protocol describes the synthesis of a conformationally constrained amino acid precursor (Proline analog) via a [3+2] annulation strategy using a dihaloalkane.[1]

Experimental Design Strategy

To prevent polymerization (intermolecular reaction), this protocol utilizes a stepwise alkylation-cyclization approach rather than a one-pot double alkylation.[1]

-

Step 1: C-alkylation with a dihaloalkane (e.g., 1-bromo-3-chloropropane).[1] The bromine is displaced selectively due to higher leaving group ability.[1]

-

Step 2: Intramolecular N-alkylation (cyclization) displacing the chlorine.[1]

Detailed Protocol

Reagents:

-

Diethyl 2-(p-toluenesulfonamido)malonate (1 ) [CAS: 29263-63-4]

-

1-Bromo-3-chloropropane[1]

-

Potassium Carbonate (

), anhydrous[2] -

Sodium Hydride (60% dispersion in mineral oil)[1]

-

Solvents: Acetone (reagent grade), DMF (anhydrous)[1]

Step-by-Step Procedure:

Part A: C-Alkylation (Mono-alkylation)

-

Setup: Charge a 250 mL round-bottom flask with 1 (3.29 g, 10.0 mmol) and anhydrous acetone (50 mL).

-

Base Addition: Add anhydrous

(2.07 g, 15.0 mmol). Stir the suspension at room temperature for 15 minutes. -

Electrophile Addition: Add 1-bromo-3-chloropropane (1.2 mL, 12.0 mmol) dropwise.

-

Reflux: Equip with a reflux condenser and heat the mixture to reflux (

) for 12 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] -

Workup: Cool to RT. Filter off the inorganic salts.[1] Concentrate the filtrate under reduced pressure.

-

Purification: The crude oil (Diethyl 2-(3-chloropropyl)-2-(tosylamino)malonate) is sufficiently pure for the next step.[1] Optional: Flash chromatography (SiO2, 15% EtOAc/Hexane).

Part B: Intramolecular Cyclization

-

Setup: Dissolve the crude intermediate from Part A in anhydrous DMF (30 mL) under an Argon atmosphere.

-

Cyclization: Cool the solution to

. Carefully add NaH (440 mg, 11.0 mmol, 60% dispersion) in small portions.[1] Caution: Hydrogen gas evolution. -

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Then heat to

for 1 hour to ensure completion. -

Quench: Cool to

and quench carefully with saturated -

Extraction: Dilute with water (100 mL) and extract with Ethyl Acetate (

mL). Wash combined organics with brine ( -

Isolation: Recrystallize from Ethanol/Hexane to yield Diethyl 1-tosylpyrrolidine-2,2-dicarboxylate as white crystals.

Expected Yield: 75-85% (over two steps).

Application Module: Synthesis of Sulfonamido-Pyrimidines (Barbiturates)

Sulfonamido malonates can condense with urea derivatives to form functionalized pyrimidine-2,4,6-triones (barbiturates).[1] This introduces a sulfonamido side-chain into the pharmacophore.[1]

Detailed Protocol

Reagents:

-

Diethyl 2-(benzenesulfonamido)malonate[1]

-

Sodium Ethoxide (21% wt in Ethanol)[1]

-

Solvent: Absolute Ethanol[1]

Step-by-Step Procedure:

-

Preparation: In a dry pressure tube or round-bottom flask, dissolve Urea (0.72 g, 12 mmol) in Absolute Ethanol (20 mL).

-

Base: Add Sodium Ethoxide solution (4.5 mL, ~12 mmol).

-

Substrate: Add Diethyl 2-(benzenesulfonamido)malonate (3.15 g, 10 mmol).

-

Condensation: Heat the mixture to reflux (

) for 6–8 hours. A precipitate (the sodium salt of the barbiturate) typically forms. -

Workup: Cool the mixture. Acidify with 1M HCl to pH 2–3.

-

Isolation: The product, 5-(benzenesulfonamido)pyrimidine-2,4,6(1H,3H,5H)-trione , will precipitate.[1] Filter, wash with cold water, and dry.[1]

Data Summary:

| Reagent (X) | Product Class | Expected Yield | Application |

| Urea (X=O) | Barbiturate | 65-75% | CNS Depressant analogs |

| Thiourea (X=S) | Thiobarbiturate | 60-70% | Anesthetic precursors |

| Guanidine (X=NH) | Iminopyrimidine | 50-60% | Antifolate analogs |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Cyclization | Incomplete deprotonation of Sulfonamide NH. | Use a stronger base (NaH) or ensure anhydrous conditions.[1] |

| O-Alkylation vs C-Alkylation | Solvent polarity effects. | Use aprotic solvents (DMF, Acetone) to favor C-alkylation.[1] Avoid HMPA/DMPU unless necessary.[1] |

| Decarboxylation | Reaction temperature too high during workup.[1] | Avoid acidic workups at high temperatures.[1] Malonates are prone to decarboxylation if hydrolyzed.[1][4] |

Visualizing the Pathway

The following diagram illustrates the divergent pathways available from the core Sulfonamido Malonate scaffold.

Figure 2: Divergent synthetic pathways from Sulfonamido Malonates.

References

-

Synthesis of Pyrroles from N-Sulfonyl Azides: Kim, C.-E., et al. "Synthesis of Pyrroles from Terminal Alkynes, N-Sulfonyl Azides, and Alkenyl Alkyl Ethers through 1-Sulfonyl-1,2,3-triazoles."[1] Organic Letters, 2014, 16, 1900-1903.[1] Link[1]

-

Malonates in Heterocyclic Synthesis: "Synthesis of Heterocycles by Diethyl Malonate." Filo Application Notes, 2025. Link

-

Aziridine Ring Expansion: "Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates." Beilstein Journal of Organic Chemistry, 2011.[1] Link

-

Barbiturate Synthesis: "Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety." Molecules, 2013.[1] Link

-

Phase Transfer Catalysis: "Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds." Molecules, 2015.[1][5][4] Link[1]

Sources

Application Notes and Protocols for the Use of Diethyl Propanedioate in Agrochemical Development

Introduction: The Central Role of Diethyl Malonate in Modern Agrochemical Synthesis

In the landscape of agrochemical research and development, the ability to construct complex molecular architectures with precision and efficiency is paramount. Diethyl propanedioate, commonly known as diethyl malonate (DEM), has long been established as a cornerstone C2 synthon, a versatile building block for carbon-carbon bond formation.[1][2] Its significance extends far beyond academic synthesis, serving as a critical intermediate in the industrial-scale production of a wide array of active ingredients, including herbicides, fungicides, and pesticides.[2][3]

The unique chemical reactivity of DEM stems from its "active methylene" group—a CH₂ unit flanked by two electron-withdrawing ester functionalities.[3][4] This structural motif imparts a notable acidity to the methylene protons (pKa ≈ 13), facilitating their removal by moderately strong bases to generate a resonance-stabilized carbanion. This nucleophilic enolate is the workhorse of malonic ester chemistry, capable of participating in a diverse range of reactions to build the carbon skeletons of novel agrochemicals.[3][5]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the fundamental principles and practical applications of diethyl malonate in agrochemical synthesis. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights and robust, self-validating protocols for key synthetic transformations.

Section 1: Physicochemical Properties and Core Reactivity

A thorough understanding of diethyl malonate's properties is essential for its effective use in synthesis.

Physicochemical Data

| Property | Value | Source(s) |

| Chemical Formula | C₇H₁₂O₄ | [3] |

| Molar Mass | 160.17 g/mol | [3] |

| Appearance | Colorless liquid | [5] |

| Odor | Faint, pleasant, aromatic | [3][5] |

| Boiling Point | 199-200 °C | - |

| Melting Point | -50 °C | - |

| Density | 1.055 g/cm³ (at 20 °C) | - |

| pKa of α-hydrogens | ~13 | |

| Solubility | Slightly soluble in water; miscible with ethanol, ether, chloroform, benzene | [5] |

| CAS Number | 105-53-3 | [3] |

The Chemistry of the Active Methylene Group

The synthetic utility of diethyl malonate is almost entirely derived from the reactivity of its central methylene protons. The adjacent carbonyl groups exert a powerful inductive electron-withdrawing effect, polarizing the C-H bonds and increasing the acidity of the protons. Upon deprotonation with a suitable base, such as sodium ethoxide, a resonance-stabilized enolate ion is formed. This delocalization of the negative charge across the oxygen atoms of the carbonyl groups is the key to its stability and its potency as a soft carbon nucleophile.

Caption: Core reactivity of diethyl malonate via enolate formation.

Section 2: Core Synthetic Transformations in Agrochemical Design

The diethyl malonate enolate is a versatile intermediate for several key C-C bond-forming reactions used in the synthesis of agrochemical scaffolds.

Malonic Ester Synthesis (Alkylation)

This is the most classic application, used to prepare substituted carboxylic acids.[1] The process involves three main stages: enolate formation, alkylation via an Sₙ2 reaction with an alkyl halide, and subsequent hydrolysis and decarboxylation.[6][7] This pathway is fundamental for creating side chains and building complexity from simple starting materials. A major consideration is the potential for dialkylation, which can be minimized by controlling stoichiometry and the rate of addition of the alkylating agent.[8]

Caption: General workflow of the Malonic Ester Synthesis.

Knoevenagel Condensation

This reaction involves the nucleophilic addition of the diethyl malonate enolate to an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product.[9] This is a powerful method for constructing carbon-carbon double bonds and is frequently used in the synthesis of intermediates for pharmaceuticals and agrochemicals.[10][11] The reaction is typically catalyzed by a weak base like piperidine or an amino acid.[12]

Michael Addition (Conjugate Addition)

The diethyl malonate enolate can act as a Michael donor, adding to the β-carbon of α,β-unsaturated carbonyl compounds (Michael acceptors).[5] This 1,4-conjugate addition is a key strategy for forming complex carbon skeletons and is instrumental in building the core ring structures of certain herbicide classes, such as cyclohexanediones.[13][14]

Cyclocondensation Reactions

Due to its bifunctional nature, diethyl malonate is an excellent substrate for cyclocondensation reactions with 1,3-dinucleophiles like urea, thiourea, or amidines.[15][16] These reactions are fundamental to the synthesis of a vast range of six-membered heterocyclic systems, particularly pyrimidines and barbiturates, which are prevalent scaffolds in many commercial fungicides and other bioactive molecules.[16][17]

Section 3: Application Notes & Protocols

The following protocols are presented as robust starting points for laboratory synthesis. Researchers should perform their own risk assessments and optimize conditions for specific substrates.

Protocol 1: General Mono-Alkylation of Diethyl Malonate

This protocol details a standard procedure for the C-alkylation of diethyl malonate, a foundational step in many multi-step syntheses. The choice of sodium ethoxide as the base is critical; using a base with a non-matching alkoxide (e.g., sodium methoxide) can lead to transesterification, resulting in a mixture of ester products.[8]

Objective: To synthesize a mono-alkylated diethyl malonate derivative.

Materials:

-

Diethyl malonate (1.0 eq)

-

Sodium metal (1.0 eq)

-

Anhydrous Ethanol (sufficient volume)

-

Primary alkyl halide (e.g., 1-bromobutane) (1.0 eq)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Instrumentation:

-

Flame-dried, three-neck round-bottom flask

-

Reflux condenser with drying tube (e.g., CaCl₂)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Ethoxide: Under an inert atmosphere (Nitrogen or Argon), add anhydrous ethanol to the reaction flask. Carefully add sodium metal in small, freshly cut pieces to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation. Stir until all the sodium has dissolved completely to form a clear solution of sodium ethoxide.[8]

-

Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add diethyl malonate (1.0 eq) dropwise via the dropping funnel over 15-20 minutes with continuous stirring. Stir the resulting mixture for an additional 30-60 minutes to ensure complete formation of the sodium enolate, which may appear as a white precipitate.[18]

-

Alkylation: Add the primary alkyl halide (1.0 eq) dropwise to the stirred enolate suspension. An exothermic reaction may be observed.[8] After the addition is complete, heat the mixture to reflux.

-

Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC), observing the consumption of the diethyl malonate starting material. The reaction is typically complete within 2-4 hours.

-

Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volume).

-

Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]

-

Final Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to isolate the pure mono-alkylated diethyl malonate.

Causality and Trustworthiness: This protocol is self-validating by design. The in-situ formation of the alkoxide under anhydrous conditions prevents premature hydrolysis. Using a 1:1 stoichiometry of enolate to alkyl halide favors mono-alkylation. The aqueous workup removes unreacted base and inorganic salts, and final purification separates the desired product from starting material and potential dialkylated byproducts.[8]

Protocol 2: Synthesis of a Pyrimidine Precursor for Fungicides

Pyrimidine derivatives are a major class of fungicides.[19] This protocol describes a three-component cyclocondensation reaction (a Biginelli-type reaction) to form a highly functionalized tetrahydropyrimidine, a key scaffold for further elaboration.[20]

Objective: To synthesize Ethyl 4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Caption: Workflow for the synthesis of a pyrimidine precursor.

Materials:

-

Benzaldehyde (1.0 eq, 0.02 mol, 2.03 mL)

-

Thiourea (1.0 eq, 0.02 mol, 1.52 g)

-

Diethyl malonate (1.0 eq, 0.02 mol, 3.04 mL)

-

Ethanol

-

Trifluoroacetic acid (TFA) (catalytic amount, ~0.02 mL)

Instrumentation:

-

Round-bottom flask with magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle with temperature control

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve thiourea (1.0 eq) in a minimal amount of ethanol. Add diethyl malonate (1.0 eq) dropwise with stirring.[20]

-

Aldehyde Addition: Once a homogenous solution is formed, add benzaldehyde (1.0 eq) dropwise. Stir the mixture at room temperature for 30 minutes.[20]

-

Catalysis and Heating: Add a catalytic amount of trifluoroacetic acid. Fit the flask with a reflux condenser and heat the mixture to 60-65°C with constant stirring.[20]

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed. The formation of a precipitate may indicate product formation.

-

Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize crystallization. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure tetrahydropyrimidine derivative.

Causality and Trustworthiness: This one-pot, multi-component reaction is highly efficient. The acid catalyst activates the aldehyde carbonyl for nucleophilic attack and facilitates the dehydration steps. The reaction endpoint is often clearly indicated by product precipitation, providing a simple visual cue for completion. The purification by washing and recrystallization ensures the removal of soluble impurities and starting materials.

Protocol 3: Synthesis of a Cyclohexanedione Herbicide Core

Cyclohexanedione-based herbicides (often called "dims") are potent inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme in grasses.[21] Their core structure is frequently assembled using a Michael addition of diethyl malonate followed by an intramolecular Dieckmann condensation, hydrolysis, and decarboxylation. This protocol is based on the synthesis of dimedone, a classic example of this ring-forming strategy.[13]

Objective: To synthesize 5,5-dimethyl-1,3-cyclohexanedione (Dimedone).

Caption: Synthetic workflow for a cyclohexanedione ring.

Materials:

-

Diethyl malonate (1.06 eq, 170 g)

-

Mesityl oxide (freshly distilled, 1.0 eq, 100 g)

-

Sodium (1.0 g-atom, 23 g)

-

Absolute Ethanol (400 mL)

-

Potassium hydroxide (KOH) (2.2 eq, 125 g)

-

Water

-

Hydrochloric acid (HCl), dilute

Instrumentation:

-

Large three-neck round-bottom flask

-

Efficient reflux condenser with drying tube

-

Dropping funnel

-

Mechanical or robust magnetic stirrer

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Base Preparation: Prepare a solution of sodium ethoxide by carefully adding sodium (1.0 g-atom) to absolute ethanol (400 mL) in the reaction flask, allowing the mixture to reflux gently until all sodium has dissolved.[13]

-

Michael Addition: To the hot sodium ethoxide solution, add diethyl malonate (1.06 eq). Through the dropping funnel, slowly add freshly distilled mesityl oxide (1.0 eq). Heat the resulting solution to reflux with constant stirring for two hours.[13]

-

Hydrolysis and Cyclization: Prepare a solution of KOH (2.2 eq) in water. Add this aqueous base to the reaction mixture and continue to reflux with vigorous stirring for an additional six hours. This step accomplishes both the saponification of the esters and the intramolecular condensation.[13]

-

Decarboxylation and Isolation: While still hot, carefully acidify the mixture to a neutral pH (litmus paper) with dilute HCl. The liberation of CO₂ may cause foaming.[13] Fit the flask for distillation and remove the bulk of the ethanol.

-

Final Workup: Cool the remaining aqueous solution. Make it distinctly acidic with dilute HCl, which will complete the decarboxylation and cause the product to crystallize. Cool the mixture in an ice bath.

-

Purification: Collect the crystalline product by suction filtration, wash with ice-cold water, and air-dry. The yield of dimedone is typically high (67-85%).[13]

Causality and Trustworthiness: This multi-step, one-pot synthesis is a robust and classic procedure. The initial Michael addition is driven by the formation of a stable C-C bond. The subsequent addition of strong aqueous base (KOH) and heat drives the reaction to completion by saponifying the esters, which facilitates the intramolecular cyclization (Dieckmann condensation). The final acidic workup and heating ensure complete decarboxylation of the β-keto acid intermediate to yield the stable dione product.

Section 4: Case Studies of Agrochemicals Derived from Diethyl Malonate

The synthetic routes described above are not merely academic; they are the foundational chemistry for several classes of commercial agrochemicals.

| Agrochemical Class | Example(s) | Role of Diethyl Malonate | Core Reaction Type |

| Fungicides | Pyrimidine derivatives (e.g., precursors to pyrimethanil)[19] | Forms the core heterocyclic ring | Cyclocondensation |

| Herbicides | Cyclohexanediones (e.g., Sethoxydim, Profoxydim)[21] | Forms the C2-C3-C4 fragment of the cyclohexanedione ring | Michael Addition |

| Herbicides | Sulfonylureas (e.g., Bensulfuron-methyl, Nicosulfuron) | Used to synthesize the 2-amino-4,6-dimethoxypyrimidine heterocycle | Cyclocondensation |

| Fungicides | Diethyl 2-((arylamino)methylene)malonates (DAMMs) | The entire molecule, derived from DEM, shows antifungal activity | Condensation |

Conclusion and Future Outlook

Diethyl propanedioate remains an indispensable tool in the agrochemical development pipeline. Its predictable reactivity, low cost, and versatility allow for the efficient construction of diverse and complex molecular scaffolds. From the formation of heterocyclic cores in modern fungicides to the assembly of cyclohexanedione rings in grass-selective herbicides, the chemistry of the active methylene group continues to provide solutions for synthetic challenges. As the demand for more effective, selective, and environmentally benign crop protection agents grows, the foundational reactions of diethyl malonate will undoubtedly continue to be a starting point for innovation, enabling the discovery of the next generation of agrochemicals.

References

-

Patsnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Diethyl Malonate: Synthesis and Applications. [Link]

-

Abd-El-Aziz, A. S., et al. Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. [Link]

-

Scribd. (n.d.). Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. [Link]

-

Hunt, I. (n.d.). Ch21: Malonic esters. University of Calgary. [Link]

-

StudySmarter. (2023, October 21). Malonic Ester Synthesis: Mechanism & Use. [Link]

-

Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. [Link]

-

Shivaji College. Active Methylene Compounds. [Link]

- Google Patents. (1972).

-

Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. [Link]

-

Organic Chemistry Tutor. Malonic Ester Synthesis. [Link]

-

El-Gohary, N. S. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

-

ResearchGate. (n.d.). The Knoevenagel Condensation. [Link]

-

Wolfe, J. P., et al. (n.d.). Pd-Catalyzed Alkene Difunctionalization Reactions of Malonate Nucleophiles. Synthesis of Substituted Cyclopentanes via Alkene Aryl-Alkylation and Akenyl-Alkylation. PMC. [Link]

-

Yang, Q., et al. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. MDPI. [Link]

-

Organic Syntheses. (n.d.). 5,5-dimethyl-1,3-cyclohexanedione. [Link]

-

ResearchGate. (n.d.). Original Knoevenagel condensation reaction: formaldehyde and diethyl.... [Link]

-

Wu, W., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry. [Link]

-

Huseynov, I. A., et al. (n.d.). Synthesis and Investigation of New Different Pyrimidine-Thiones. Longdom Publishing. [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. [Link]

-

Amazon S3. (2022, April 10). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. [Link]

-

Academia.edu. (2020, February 29). Synthesis of new cyclo-hexane-1,3-dione derivatives by simple methods and their herbicidal activity. [Link]

-

ResearchGate. (2025, August 4). (PDF) Synthesis and Characterization of Some Pyrimidine Derivatives from Dimethyl Malonate and Evaluation of their Biological Activity. [Link]

-

Sandín-España, P., et al. (2024). Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases. PMC. [Link]

-

Organic Syntheses. (n.d.). Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. [Link]

-

ResearchGate. (2024, September 9). Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases. [Link]

- Google Patents. (n.d.).

-

Organic Syntheses. (n.d.). 1,4-Cyclohexanedione. [Link]

-

Longdom Publishing. (n.d.). Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. [Link]

-

ResearchGate. (2025, October 16). (PDF) Malonates in Cyclocondensation Reactions. [Link]

-

Royal Society of Chemistry. (n.d.). Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors. [Link]

-

PubMed. (2024, April 13). Design, synthesis and herbicidal activity of novel cyclohexanedione derivations containing pyrazole and pyridine groups as potential HPPD inhibitors. [Link]

-

ResearchGate. (2026, January 10). Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. [Link]

-

Kappe, C. O. (n.d.). Malonates in Cyclocondensation Reactions. PMC. [Link]

Sources

- 1. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 2. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. shivajicollege.ac.in [shivajicollege.ac.in]

- 5. Application of Diethyl malonate_Chemicalbook [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bu.edu.eg [bu.edu.eg]

- 18. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 19. mdpi.com [mdpi.com]

- 20. longdom.org [longdom.org]

- 21. Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases - PMC [pmc.ncbi.nlm.nih.gov]

"Knoevenagel condensation with activated methylene compounds"

Application Note: Knoevenagel Condensation with Activated Methylene Compounds

Abstract

The Knoevenagel condensation is a cornerstone carbon-carbon bond-forming reaction in medicinal chemistry, facilitating the synthesis of

Mechanistic Principles & Reactivity Profiling

The success of the Knoevenagel condensation relies on the acidity of the methylene proton (

Reactivity Profile: The Hierarchy

The choice of catalyst is dictated by the

Table 1: Reactivity Profile of Common Activated Methylenes

| Compound | Structure (Z-CH | Approx.[5] | Reactivity Class | Recommended Catalyst System |

| Acetylacetone | 9.0 | High | Mild base (Piperidine, EDDA) | |

| Ethyl Acetoacetate | 10.7 | High | Piperidine/Acetic Acid | |

| Malononitrile | 11.1 | Very High | Water/Catalyst-free or weak amine | |

| Diethyl Malonate | 13.0 | Moderate | Piperidine/AcOH (Reflux) or TiCl | |

| Nitromethane | 10.0 | High | Ammonium Acetate | |

| Sulfones | 12-14 | Low-Moderate | Stronger base or Lewis Acid |

Catalytic Cycle & Mechanism

The reaction proceeds via a base-catalyzed deprotonation, nucleophilic attack, and subsequent dehydration.[2][6] In the presence of a secondary amine (e.g., piperidine) and acid (e.g., acetic acid), the mechanism often involves an iminium intermediate, which is more electrophilic than the free aldehyde.

Figure 1: General catalytic cycle of the Knoevenagel condensation. The dehydration step is the driving force, often shifting the equilibrium toward the product.

Catalyst Selection Guide

-

System A: Piperidine/Acetic Acid (The "Standard"):

-

System B: Lewis Acids (TiCl

, ZnCl -

System C: Ionic Liquids / EDDA (Green):